molecular formula C25H25ClN4O2S B2501333 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1260922-84-6

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B2501333
CAS No.: 1260922-84-6
M. Wt: 481.01
InChI Key: CMZRSVCPUFRMBP-UHFFFAOYSA-N
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Description

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is fundamental to the development, differentiation, and activation of B-cells. By covalently binding to a cysteine residue (Cys-481) in the BTK active site, this inhibitor blocks BCR-mediated signaling, leading to the suppression of B-cell activation and proliferation. This mechanism makes it a valuable pharmacological tool for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) , where dysregulated BCR signaling is a key driver of pathogenesis. Furthermore, due to the role of B-cells and BTK in autoimmune processes, this compound is highly relevant for preclinical research into autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus . Its high selectivity profile helps researchers dissect the specific role of BTK in complex immune signaling networks, providing critical insights for the development of novel targeted therapies.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2S/c1-3-4-12-30-24(32)23-22(19(14-27-23)17-8-6-5-7-9-17)29-25(30)33-15-21(31)28-18-11-10-16(2)20(26)13-18/h5-11,13-14,27H,3-4,12,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZRSVCPUFRMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies.

The compound has the following chemical properties:

  • Molecular Formula : C26H28N4O3S
  • Molecular Weight : 476.6 g/mol
  • CAS Number : 1261009-20-4

Research indicates that this compound may act through multiple mechanisms, including:

  • Inhibition of Kinases : Similar compounds in the pyrrolo[3,2-d]pyrimidine class have been identified as multikinase inhibitors. For instance, a related structure demonstrated potent inhibition of CDK4/CYCLIN D1 and ARK5 kinases, suggesting a potential for cell cycle regulation and apoptosis induction in cancer cells .
  • Antiproliferative Effects : Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents on the pyrimidine ring can enhance this activity, making it a subject of interest for developing targeted cancer therapies .

In Vitro Studies

A series of in vitro studies have evaluated the efficacy of similar compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)Activity Description
Compound ANCI-H522 (lung cancer)3.3 ± 1.2High antiproliferative activity
Compound BCCRF-CEM (leukemia)22.88–65.83Moderate activity
Compound CMDA-MB-468 (breast cancer)-0.95% GPLethal effect observed

These findings suggest that modifications in the chemical structure can lead to varying degrees of biological activity, emphasizing the importance of structure-activity relationships in drug development .

Case Studies

  • Case Study 1: Anticancer Activity
    • A study reported that compounds structurally related to our target exhibited significant growth inhibition in non-small cell lung cancer models with a maximum growth percentage (GP) inhibition recorded at 49.5% against NCI-H522 cells .
  • Case Study 2: Enzyme Inhibition
    • Another investigation focused on enzyme inhibition revealed that certain pyrrolo[3,2-d]pyrimidines acted as selective inhibitors for dipeptidyl peptidase IV (DPP-IV), enhancing their potential for treating metabolic disorders alongside their anticancer properties .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the pyrrolopyrimidine structure can inhibit key enzymes involved in nucleotide synthesis, such as GARFTase (Glycinamide ribonucleotide formyltransferase). Inhibition of GARFTase leads to reduced proliferation of tumor cells, making this compound a candidate for anticancer therapy. For example, related derivatives have shown IC50 values as low as 1.7 nM against human tumor cell lines, indicating potent anticancer potential .

Anti-inflammatory Properties

The thioacetamide group may confer anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-II, which are crucial in the inflammatory response. Preliminary studies suggest that modifications to the pyrrolopyrimidine scaffold can enhance selectivity and potency against these enzymes .

Anticancer Efficacy

A study evaluated the efficacy of various pyrrolopyrimidine derivatives against different cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity due to increased cellular uptake and interaction with DNA .

Anti-inflammatory Activity

In another investigation, derivatives were tested for their ability to inhibit COX-II activity. The results demonstrated significant inhibition compared to control compounds, suggesting potential therapeutic applications in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloro-4-fluorophenyl group facilitates nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

  • Reactivity with amines : At 80°C in DMF, the chloro substituent undergoes substitution with primary amines (e.g., methylamine, aniline) to form secondary aryl amines.

  • Fluorine retention : The para-fluorine group remains intact under mild NAS conditions, acting as an electron-withdrawing group to activate the ring.

Table 1: NAS Reaction Yields with Varied Nucleophiles

NucleophileSolventTemperature (°C)Yield (%)
MethylamineDMF8072
Sodium methoxideMeOH6058
Hydrazine hydrateEthanol2541

Cyclodesulfurization under Visible Light

The thiourea moiety participates in photocatalyst-free cyclodesulfurization to form benzimidazole derivatives :

  • Mechanism : Deprotonation generates a thiolate anion, which reacts with singlet oxygen to form a thiyl radical intermediate. Subsequent cyclization releases SO₄²⁻ and yields N-substituted 2-aminobenzimidazoles.

  • Key condition : Irradiation with a 19 W white LED for 12–24 h in ethanol/water (9:1) with K₂CO₃ achieves 81% yield .

Trapping Experiments for Radical Intermediates

Trapping AgentObserved Yield (%)Proposed Inhibited Species
None82
BHT (radical scavenger)42Thiyl radical
1,4-Benzoquinone23Superoxide

Thionation and Heterocycle Formation

The compound serves as a precursor for sulfur-containing heterocycles:

  • Thiadiazole synthesis : Reacts with CS₂ in pyridine under reflux to form 1,3,4-thiadiazoles (confirmed by IR νC=N at 1,610 cm⁻¹ and νC-S at 690 cm⁻¹) .

  • Quinoxaline derivatives : Thionation with P₄S₁₀ yields dithione analogs, which exhibit enhanced antimicrobial activity (MIC: 8 µg/mL against S. aureus) .

Thionation Reaction Outcomes

ReagentProductYield (%)
P₄S₁₀ in pyridineQuinoxaline-2,3-dithione83
Thiourea in EtOH1,3,4-Thiadiazole67

4.

Comparison with Similar Compounds

Compound A : 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide (CAS 1260949-81-2)

  • Substituent : 4-chlorophenyl on acetamide.
  • Molecular Formula : C24H23ClN4O2S.
  • Molecular Weight : 467.0 g/mol.
  • Key Difference : The absence of a methyl group and chlorine at the 3-position on the phenyl ring reduces steric bulk compared to the target compound. This may influence solubility and target binding kinetics .

Compound B : 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide

  • Substituent : 3,4-dichlorophenyl on acetamide.
  • Molecular Formula : Likely C24H22Cl2N4O2S (inferred from ).
  • However, the lack of a methyl group could reduce lipophilicity compared to the target compound .

Compound C : 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide (CAS 2034314-83-3)

  • Substituents : 4-ethoxyphenyl on the pyrrolopyrimidine core and 3-fluoro-4-methylphenyl on acetamide.
  • Molecular Formula : C29H25FN4O3S.
  • Molecular Weight : 528.6 g/mol.

Comparative Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~481.0* 467.0 ~481.9† 528.6
Halogen Substituents 1 Cl, 1 CH3 1 Cl 2 Cl 1 F, 1 CH3
Key Functional Groups 3-Cl-4-MePh 4-ClPh 3,4-Cl2Ph 4-EtOPh, 3-F-4-MePh

*Estimated based on structural similarity to Compound A and B.
†Calculated from molecular formula inferred from .

Implications of Structural Variations

  • Electron-Withdrawing Effects : Compounds with chlorine substituents (e.g., Compound B) may exhibit stronger hydrogen-bonding interactions due to increased electronegativity, as suggested by studies on hydrogen-bonding patterns in crystals .
  • Steric Effects : The 4-ethoxyphenyl group in Compound C introduces steric bulk, which could hinder binding to compact active sites but improve solubility .

Preparation Methods

Precursor Preparation

The starting material, 5-[N-(4-phenylbut-2-ynyl)-N-butylamino]-1,3-dimethyluracil (1 ), is prepared by alkylating 1,3-dimethyluracil with 4-phenylbut-2-ynyl bromide in the presence of a base (e.g., K₂CO₃) followed by N-butylamination.

Cyclization via Amine Oxide Rearrangement

Treatment of 1 with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane at 0–5°C for 12–15 hours induces cyclization, yielding 3-butyl-7-phenyl-1,3-dihydropyrrolo[3,2-d]pyrimidin-4-one (2 ) in 90–95% yield. The reaction proceeds via an amine oxide intermediate, which undergoes-sigmatropic rearrangement to form the fused bicyclic system.

Reaction Conditions:

Parameter Value
Reagent m-CPBA (1 equiv)
Solvent Dichloromethane
Temperature 0–5°C
Time 12–15 hours
Yield 90–95%

Coupling of Thiol-Acetamide to the Pyrrolo[3,2-d]Pyrimidine Core

The final step involves forming the thioether linkage between 3 and 4 via nucleophilic substitution.

Reaction Optimization

A mixture of 3 (1 equiv), 4 (1.2 equiv), and triethylamine (2 equiv) in acetonitrile is heated to 76°C for 2 hours. The base deprotonates the thiol, enabling attack on the electrophilic C-2 position of 3 .

Reaction Conditions:

Parameter Value
Solvent Acetonitrile
Base Triethylamine (2 equiv)
Temperature 76°C
Time 2 hours
Yield 82–87%

Purification

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to afford the target compound as a white solid.

Analytical Characterization

The final product is characterized using:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, phenyl-H), 7.10 (d, 1H, Ar-H), 6.95 (s, 1H, NH), 4.12 (s, 2H, SCH₂), 3.85 (t, 2H, NCH₂), 2.35 (s, 3H, CH₃), 1.65–1.20 (m, 4H, butyl-CH₂).
  • LC-MS : m/z 513.2 [M+H]⁺.

Industrial Scalability Considerations

For large-scale production:

  • Continuous Flow Reactors improve efficiency in the cyclization step.
  • Polymer-Supported Catalysts (e.g., Amberlyst A-21) reduce purification needs during thioacetamide synthesis.
  • Crystallization replaces chromatography for final purification, enhancing cost-effectiveness.

Challenges and Mitigation Strategies

Challenge Solution
Low yield in cyclization Optimize m-CPBA stoichiometry
Thiol oxidation Use inert atmosphere (N₂)
Byproduct formation in coupling Employ excess triethylamine

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?

  • Answer : The synthesis typically involves multi-step reactions, starting with the construction of the pyrrolo[3,2-d]pyrimidine core. Key steps include:

  • Thioether formation : Reacting a mercapto-pyrrolopyrimidine intermediate with a halogenated acetamide derivative (e.g., 2-chloro-N-(3-chloro-4-methylphenyl)acetamide) under basic conditions (e.g., triethylamine in DMF) .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is critical for isolating the product with >95% purity .
  • Optimization : Temperature control (80–120°C) and anhydrous solvents minimize side reactions .

Q. How is the structural integrity of this compound validated?

  • Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • X-ray crystallography : Resolves bond angles (e.g., C—N—C bond angles ~120–128°) and confirms the fused heterocyclic system .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₅H₂₄ClN₅O₂S requires m/z 517.1294) .

Q. What preliminary biological screening methods are used to assess its activity?

  • Answer : Initial screens include:

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, JAK2) using fluorescence-based substrates .
  • Cellular viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) .
  • Solubility profiling : Use HPLC or UV-Vis to determine solubility in DMSO/PBS for in vitro dosing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Answer :

  • Substituent variation : Replace the 3-butyl group with cyclopropyl or benzyl moieties to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Substitute the thioacetamide linker with sulfoxide/sulfone groups to modulate metabolic stability .
  • Data analysis : Compare IC₅₀ values and pharmacokinetic parameters (e.g., logP, clearance) across analogs using multivariate regression .

Q. What experimental design strategies improve synthesis yield and scalability?

  • Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent (e.g., NMP vs. DMF), and catalyst loading .
  • Flow chemistry : Continuous-flow reactors enhance reproducibility in diazomethane or oxidation steps .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and reduce purification steps .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Answer :

  • Metabolic profiling : Identify metabolites via LC-MS/MS to assess inactivation pathways (e.g., CYP450-mediated oxidation) .
  • Protein binding assays : Measure serum albumin binding using equilibrium dialysis to explain reduced in vivo efficacy .
  • Dose-response modeling : Use Hill equation fits to reconcile discrepancies in potency metrics .

Q. What computational methods predict potential biological targets for this compound?

  • Answer :

  • Molecular docking : Screen against kinase databases (e.g., PDB) using AutoDock Vina; prioritize targets with docking scores <−8 kcal/mol .
  • Pharmacophore mapping : Align with known inhibitors (e.g., ATP-binding site residues in EGFR) to validate binding hypotheses .
  • MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å) .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • Chemical proteomics : Use affinity chromatography with biotinylated probes to pull down target proteins .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Kinase profiling panels : Test against 100+ kinases at 1 µM to identify off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.